molecular formula C14H13ClN2O3S B11112305 4-{[(4-Chlorobenzyl)sulfonyl]amino}benzamide

4-{[(4-Chlorobenzyl)sulfonyl]amino}benzamide

Cat. No.: B11112305
M. Wt: 324.8 g/mol
InChI Key: OYHRFSRJSDITTO-UHFFFAOYSA-N
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Description

4-[(4-CHLOROPHENYL)METHANESULFONAMIDO]BENZAMIDE is a chemical compound with the molecular formula C14H13ClN2O3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a methanesulfonamido group, and a benzamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-CHLOROPHENYL)METHANESULFONAMIDO]BENZAMIDE typically involves the reaction of 4-chlorobenzenesulfonamide with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:

4-chlorobenzenesulfonamide+benzoyl chloride4-[(4-CHLOROPHENYL)METHANESULFONAMIDO]BENZAMIDE\text{4-chlorobenzenesulfonamide} + \text{benzoyl chloride} \rightarrow \text{4-[(4-CHLOROPHENYL)METHANESULFONAMIDO]BENZAMIDE} 4-chlorobenzenesulfonamide+benzoyl chloride→4-[(4-CHLOROPHENYL)METHANESULFONAMIDO]BENZAMIDE

Industrial Production Methods

In industrial settings, the production of 4-[(4-CHLOROPHENYL)METHANESULFONAMIDO]BENZAMIDE may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[(4-CHLOROPHENYL)METHANESULFONAMIDO]BENZAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinamide or thiol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-[(4-CHLOROPHENYL)METHANESULFONAMIDO]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-CHLOROPHENYL)METHANESULFONAMIDO]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-4-METHYLBENZENESULFONAMIDE
  • N-(2-chlorophenyl)-4-{N-[(4-methylphenyl)methyl]methanesulfonamido}benzamide
  • N-[(4-chlorophenyl)methyl]-2-methanesulfonamidobenzamide

Uniqueness

4-[(4-CHLOROPHENYL)METHANESULFONAMIDO]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its ability to participate in nucleophilic substitution reactions, while the methanesulfonamido group contributes to its potential as an enzyme inhibitor.

Properties

Molecular Formula

C14H13ClN2O3S

Molecular Weight

324.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylsulfonylamino]benzamide

InChI

InChI=1S/C14H13ClN2O3S/c15-12-5-1-10(2-6-12)9-21(19,20)17-13-7-3-11(4-8-13)14(16)18/h1-8,17H,9H2,(H2,16,18)

InChI Key

OYHRFSRJSDITTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NC2=CC=C(C=C2)C(=O)N)Cl

Origin of Product

United States

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